molecular formula C20H19NO11 B610536 Tolcapone 3- CAS No. 204853-33-8

Tolcapone 3-

Cat. No.: B610536
CAS No.: 204853-33-8
M. Wt: 449.37
InChI Key: QQQCXCUCFPMHBX-HBWRTXEVSA-N
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Description

Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used as an adjunct therapy in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. Tolcapone is known for its ability to cross the blood-brain barrier and exert its effects both peripherally and centrally .

Scientific Research Applications

Tolcapone has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

Ro 61-1448 plays a role in biochemical reactions as a metabolite of tolcapone It interacts with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

It is known that Ro 61-1448 is pharmacologically inactive , suggesting that it may not have a significant impact on cell function, signaling pathways, gene expression, or cellular metabolism.

Dosage Effects in Animal Models

Given its pharmacological inactivity , it is unlikely to exhibit threshold effects or toxic or adverse effects at high doses.

Metabolic Pathways

Ro 61-1448 is involved in the metabolic pathways of tolcapone as a metabolite It may interact with enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolcapone can be synthesized through various methods. One novel one-pot process involves the treatment of 2-methoxy anisole with 4-methyl benzoyl chloride using aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate, followed by demethylation with 48% hydrobromic acid in acetic acid to yield pure Tolcapone .

Industrial Production Methods

Industrial production of Tolcapone typically involves multi-step synthesis processes that ensure high purity and yield. The process often includes the use of chlorinating agents and nitrating agents, followed by purification steps to remove impurities that could affect the drug’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Tolcapone undergoes several types of chemical reactions, including oxidation, reduction, and conjugation. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites that are excreted through urine and feces. These metabolites are typically less active than the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tolcapone is unique due to its ability to cross the blood-brain barrier and exert effects both centrally and peripherally. This dual action makes it more effective in managing motor fluctuations in Parkinson’s disease patients compared to Entacapone, which primarily acts peripherally .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCXCUCFPMHBX-HBWRTXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204853-33-8
Record name Ro 61-1448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204853338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-61-1448
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49RTJ747IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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